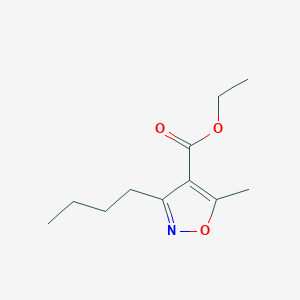

3-Butyl-5-methyl-isoxazole-4-carboxylic acid ethyl ester

Vue d'ensemble

Description

“3-Butyl-5-methyl-isoxazole-4-carboxylic acid ethyl ester” is a chemical compound that is a useful intermediate in the preparation of cyclotetra-methyleneisoxazole . It is also an intermediate for the synthesis of Leflunomide .

Synthesis Analysis

The synthesis of isoxazoles often involves metal-free synthetic routes . A method to synthesize 3,4,5-trisubstituted isoxazole derivatives from aromatic aldehyde and nitroacetic esters via the intermediate alkyl-5-hydroxy-6-oxo-4-aryl-6 H-1,2-oxazine-3-carboxylate derivatives has been reported . Another synthesis method involves the reaction of N-hydroxyl-4-toluenesulfonamide with α,β-unsaturated carbonyl compounds .Applications De Recherche Scientifique

Drug Discovery and Development

Isoxazoles, such as 3-Butyl-5-methyl-isoxazole-4-carboxylic acid ethyl ester , are a class of compounds that have been identified as a privileged scaffold in drug discovery . They are commonly found in many commercially available drugs and are significant due to their ability to bind to biological targets based on their chemical diversity. The development of robust synthetic methods for these heterocyclic molecules accelerates drug discovery programs.

Anticancer Agent Synthesis

The isoxazole ring is often incorporated into molecules designed for anticancer properties. Research has shown that isoxazoles can be used in diversity-oriented synthesis approaches to create novel anticancer drugs . The versatility of the isoxazole scaffold allows for the generation of compounds with potential efficacy against various cancer types.

Nanocatalysis

Isoxazole derivatives are used in nanocatalysis, which involves the use of nanomaterials as catalysts in chemical reactions . The unique properties of isoxazoles can enhance the catalytic efficiency and selectivity of these nanomaterials, leading to more eco-friendly and cost-effective processes.

Sensing Applications

The chemical structure of isoxazoles makes them suitable for use in sensing applications . They can be designed to react with specific analytes, leading to a detectable change that can be used for the identification and quantification of various substances.

Solid Support Synthesis

Isoxazole derivatives are utilized in solid support synthesis, which is a technique used in combinatorial chemistry to generate large libraries of compounds . This method is particularly useful for the rapid synthesis of diverse molecular entities that can be screened for biological activity.

Analeptic Medication Intermediates

Isoxazole compounds have been used as intermediates in the synthesis of analeptic medications, which are stimulants of the central nervous system . These medications can be used to treat conditions such as respiratory depression and narcolepsy.

Mécanisme D'action

Isoxazole

is a heterocyclic system containing a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom. It is an important scaffold found in various bioactive compounds. The indole nucleus, which is also relevant to our discussion, is another aromatic heterocyclic system with diverse biological applications .

Now, let’s address each of the requested points:

Propriétés

IUPAC Name |

ethyl 3-butyl-5-methyl-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-4-6-7-9-10(8(3)15-12-9)11(13)14-5-2/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPGNSGNBQCREJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NOC(=C1C(=O)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Boc-2,8-Diazaspiro[4.5]decane hydrochloride](/img/structure/B1444545.png)

![2-Bromo-5-methoxy-thiazolo[5,4-b]pyridine](/img/structure/B1444561.png)